molecular formula C20H14N4O2 B1255253 hyrtinadine A CAS No. 925253-33-4

hyrtinadine A

Cat. No.: B1255253
CAS No.: 925253-33-4
M. Wt: 342.3 g/mol
InChI Key: BCHVDGBLKXHBKK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Hyrtinadine A undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under different conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Hyrtinadine A is unique among bis-indole alkaloids due to its specific structural features and biological activities. Similar compounds include:

    Indole-3-carbinol: Known for its anti-cancer properties.

    Bisindolylmaleimides: Studied for their kinase inhibitory activities.

    Indirubin: Used in traditional medicine for its anti-inflammatory and anti-leukemic properties.

Compared to these compounds, this compound exhibits a broader spectrum of antiviral and antifungal activities, making it a promising candidate for further research and development .

Properties

CAS No.

925253-33-4

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

3-[2-(5-hydroxy-1H-indol-3-yl)pyrimidin-5-yl]-1H-indol-5-ol

InChI

InChI=1S/C20H14N4O2/c25-12-1-3-18-14(5-12)16(9-21-18)11-7-23-20(24-8-11)17-10-22-19-4-2-13(26)6-15(17)19/h1-10,21-22,25-26H

InChI Key

BCHVDGBLKXHBKK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O

Synonyms

hyrtinadine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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